2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An unprecedented route for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .Molecular Structure Analysis
Imidazopyridines are divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Synthesis of New Scaffolds for Medicinal Chemistry : Zhang et al. (2019) describe a method for constructing a pyrrolo-imidazo[1,2-a]pyridine backbone, starting from the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method offers rapid access to new compound libraries, with applications in diversity-oriented synthesis (DOS). They identified a compound with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
Formation of Indolic Structures : Teulade et al. (1989) reported that reductive cyclisation of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine with triethyl phosphite yields indolic structures. These are of interest due to their unusual reaction pattern and potential for generating novel indole, cinnoline, and benzofuran structures (Teulade et al., 1989).
Medicinal Relevance of C2-Functionalized Derivatives : Sharma and Prasher (2022) highlight the medicinal significance of imidazo[1,2-a]pyridines, especially those functionalized at the C2 position. They discuss the synthesis and biological profile of these derivatives, noting the challenges and opportunities in functionalizing at the C2 position (Sharma & Prasher, 2022).
Targeting Essential Cellular Processes : Yu et al. (2008) explored how imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines target essential, conserved cellular processes. Their study revealed distinct mechanisms of action for these compounds in yeast, with implications for understanding cell physiology and potential applications in human cells (Yu et al., 2008).
Synthesis of Naphtho[1',2'4,5]imidazo[1,2-a]pyridine Derivatives
: Li et al. (2015) investigated the palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine with internal alkyne. This led to the formation of fused N-heterocycles, with potential pharmaceutical applications (Li et al., 2015).
Catalytic Activity in Oxidation Reactions : Saddik et al. (2012) studied heterocyclic compounds with the imidazolo[1,2-a]pyridine moiety for their catalytic activities in the oxidation of catechol to o-quinone. This research is relevant for understanding the catalytic properties of these compounds (Saddik et al., 2012).
Safety And Hazards
Future Directions
The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer . The synthesis of a library of pyridoimidazoindoles and the analysis of the relationship between their structure and spectroscopic properties might open the door to their future optoelectronic applications .
properties
IUPAC Name |
2-(2-nitrophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSXWZAGZBRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732647 | |
Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
126267-63-8 | |
Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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